N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC10864766
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide -](/images/structure/VC10864766.png)
Molecular Formula | C19H18N2O |
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Molecular Weight | 290.4 g/mol |
IUPAC Name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide |
Standard InChI | InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22) |
Standard InChI Key | BRCRARDIUXSNET-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Chemical Structure and Molecular Properties
Core Structural Features
N-[3-(Dimethylamino)phenyl]naphthalene-1-carboxamide consists of two aromatic systems: a naphthalene ring and a phenyl group. The naphthalene moiety provides a planar, hydrophobic structure, while the phenyl ring is functionalized with a dimethylamino group (-N(CH)) at the meta position. These groups are connected via a carboxamide linkage (-NH-C(=O)-), which introduces polarity and hydrogen-bonding potential.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
Molecular Formula | ||
Molecular Weight | 290.4 g/mol | |
Canonical SMILES | CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Solubility (Water) | 6.1 µg/mL | |
PubChem CID | 689386 |
The dimethylamino group enhances solubility in polar aprotic solvents, while the naphthalene system contributes to π-π stacking interactions, making the compound suitable for supramolecular applications.
Synthesis and Reaction Pathways
Proposed Synthesis Routes
While explicit protocols for N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide are scarce, its synthesis likely follows established carboxamide formation strategies. A plausible route involves a condensation reaction between 3-(dimethylamino)aniline and naphthalene-1-carboxylic acid (or its acid chloride) using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Scheme:
This method mirrors procedures for analogous carboxamides, where the coupling agent activates the carboxylic acid for nucleophilic attack by the amine.
Industrial-Scale Considerations
Patent literature on related naphthalene derivatives (e.g., N-methyl-1-naphthalenemethanamine) reveals scalable approaches using phase-transfer catalysts and mild bases . For example, the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of tetra-n-butylammonium bromide and potassium hydroxide yields intermediates that could inform analogous syntheses . Such methods emphasize cost-efficiency and avoidance of hydrogenation steps, which are hazardous and require specialized equipment .
Challenges and Future Prospects
Synthetic Optimization
Current methods lack detailed yield and purity data. Future work should explore:
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Green chemistry approaches: Solvent-free reactions or biocatalysts.
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Crystallography: Single-crystal X-ray studies to confirm conformation.
Application-Specific Studies
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Thermal stability assays: For materials science applications.
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In vitro toxicity screening: To assess biomedical potential.
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